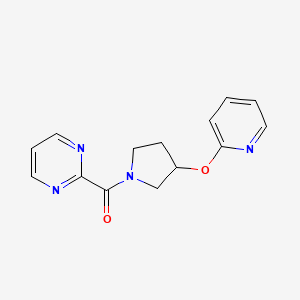

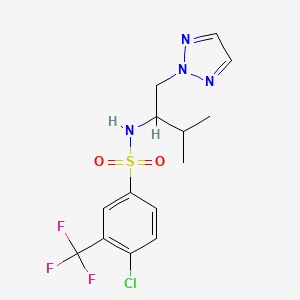

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with pyrrolidine and pyridine moieties, which are relevant to the analysis of the target compound. For instance, pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) , and pyridine-containing compounds have been synthesized for their potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reversible and selective inhibition of MAO type A using pyrrolidine analogs , and the condensation reactions to form heterocyclic compounds with pyridine units . The synthesis of pyrrolidines with varied configurations has also been achieved through 1,3-dipolar cycloadditions to sugar-derived enones . These methods could potentially be adapted for the synthesis of "(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone".

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been characterized using various spectroscopic techniques and X-ray diffraction (XRD) studies . The crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined, and it was found to crystallize in the monoclinic space group with specific cell parameters . This information is crucial for understanding the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and pyridine derivatives are diverse. For example, the pyrrolidine analogs have been shown to exhibit inhibitory activity against MAO, with varying selectivity between the A and B isoforms of the enzyme . Additionally, the bioisostere of a carboxylic acid aldose reductase inhibitor, which includes a pyrrol moiety, has demonstrated considerable activity in an in vitro experimental glycation model of diabetes mellitus .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyrrolidine and pyridine structures can be inferred from their molecular structure and synthesis pathways. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of substituents and the type of intermolecular interactions, such as hydrogen bonding, as observed in the crystal structure analysis . The potency of these compounds as enzyme inhibitors also reflects their chemical reactivity and affinity for biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to "(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" have been extensively studied for their pharmacokinetic properties and therapeutic potentials. For instance, research into dipeptidyl peptidase IV inhibitors, which share a similar pyrimidin-2-yl component, highlights their significance in treating type 2 diabetes through metabolism and renal clearance studies (Sharma et al., 2012). Additionally, the synthesis of novel heterocyclic compounds, including those containing pyrrolidinyl and pyrimidinyl moieties, points towards their potential in developing antimicrobial and anticancer agents (Fahim et al., 2021).

Material Science Applications

In the field of material science, derivatives of pyridinyl and pyrrolidinyl compounds have been investigated for their optical properties. Studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which bear resemblance to the query compound through the pyridinyl component, reveal their utility as low-cost emitters with large Stokes' shifts, suitable for luminescent materials (Volpi et al., 2017).

Chemical Synthesis Applications

The versatility of pyridinyl and pyrrolidinyl moieties in facilitating novel chemical reactions is evident in the synthesis of complex molecular structures. For example, the creation of fused chromone–pyrimidine hybrids through ANRORC rearrangement demonstrates the potential of pyrimidin-2-yl and related structures in constructing functionalized organic compounds (Sambaiah et al., 2017). Similarly, the development of precipitation-resistant solution formulations for poorly water-soluble compounds showcases the application of these moieties in enhancing drug delivery systems (Burton et al., 2012).

properties

IUPAC Name |

(3-pyridin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-14(13-16-7-3-8-17-13)18-9-5-11(10-18)20-12-4-1-2-6-15-12/h1-4,6-8,11H,5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQLLJOBVCSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2525942.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)